4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
Description
The compound 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide features a 1,2,4-triazole core substituted at three key positions:
- Position 4: A 4-(trifluoromethyl)phenyl group, enhancing lipophilicity and electron-withdrawing properties.
- Position 5: A sulfanyl (-S-) group linked to a 2-oxo-2-phenylethyl chain, contributing to π-π interactions and conformational flexibility.
Properties
IUPAC Name |
4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O3S/c1-36-21-13-7-18(8-14-21)24(35)30-15-23-31-32-25(37-16-22(34)17-5-3-2-4-6-17)33(23)20-11-9-19(10-12-20)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJIGSZONKFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with α-Keto Esters
In a representative procedure:
- Hydrazine precursor : 2,5-Diamino-1,2,4-triazole reacts with methyl 4-methoxybenzoate in ethanol under acidic conditions (glacial acetic acid).
- Cyclization : Heating at reflux (78°C, 12 hours) promotes triazole ring closure.
- Isolation : The crude product is purified via recrystallization from ethanol, yielding the triazole intermediate with a methoxybenzamide group.
Key conditions :
- Solvent: Ethanol.
- Catalyst: Glacial acetic acid (2–3 drops).
- Yield: ~70–80% (based on analogous reactions).
Introduction of the Sulfanyl Group at the 5-Position
The sulfanyl (-S-) linkage is introduced via nucleophilic substitution or thiol-ene reactions. A method adapted from sulfonamide synthesis is modified for sulfanyl incorporation:
Thiolation Using 2-Oxo-2-Phenylethyl Mercaptan
- Intermediate preparation : 5-Chloro-1,2,4-triazole derivatives are treated with 2-oxo-2-phenylethyl mercaptan in dimethylformamide (DMF).
- Reaction conditions : Triethylamine (2.5 equiv) as base, room temperature, 6 hours.
- Workup : Extraction with ethyl acetate and column chromatography (heptane:ethyl acetate, 3:1) yields the sulfanyl-substituted triazole.
Critical considerations :
- Avoid oxidative conditions to prevent sulfoxide/sulfone byproducts.
- Use anhydrous solvents to minimize hydrolysis.
Functionalization at the 4-Position with 4-(Trifluoromethyl)Phenyl
The electron-deficient 4-(trifluoromethyl)phenyl group enhances metabolic stability and target binding. Two approaches are viable:
Ullmann Coupling with 4-(Trifluoromethyl)Phenylboronic Acid
Direct Alkylation Using 4-(Trifluoromethyl)Benzyl Bromide
- Reaction : Triazole intermediate treated with 4-(trifluoromethyl)benzyl bromide in acetonitrile.
- Base : Potassium carbonate (2 equiv), 60°C, 8 hours.
- Outcome : Moderate yield (~50%) due to steric hindrance.
Benzamide Moiety Installation
The N-methylbenzamide group is introduced via amide coupling:
Ester to Amide Conversion
- Starting material : Methyl 4-methoxybenzoate.
- Aminolysis : Reaction with ammonium hydroxide (28% aq.) in methanol, 60°C, 6 hours.
- Alternative : Use HATU/DIPEA coupling with the triazole-methylamine intermediate.
Optimization note : HATU-mediated coupling improves yield to >85% compared to classical aminolysis.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : The compound is under investigation for its potential as an antimicrobial agent. Triazole derivatives have been widely recognized for their ability to inhibit fungal growth and bacterial infections. Studies indicate that modifications in the triazole ring can enhance activity against resistant strains of pathogens .
- Anticancer Properties : Research has shown that triazole-containing compounds exhibit significant anticancer activity. The specific compound may induce apoptosis in cancer cells by interacting with various molecular targets involved in cell proliferation and survival pathways .
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its complex structure allows for the creation of various derivatives that can be tailored for specific biological activities or material properties. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Sulfanyl Group : Accomplished via nucleophilic substitution reactions.
- Amide Bond Formation : This final step links the benzamide moiety to the triazole derivative, often using coupling reagents like EDCI or DCC .
Materials Science Applications
In materials science, the unique properties of 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide are being explored for:
- Electronic Materials : The compound's electronic properties make it a candidate for developing novel materials with unique conductive or semiconductive characteristics.
- Optical Applications : Its structural features may also lend themselves to applications in photonic devices or sensors due to potential light absorption and emission properties .
Case Studies
Several studies have documented the biological activity and synthetic methodologies associated with this compound:
- Anticancer Activity Study : A series of experiments demonstrated that derivatives of triazole compounds exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .
- Synthesis and Characterization : Detailed methodologies for synthesizing similar triazole compounds have been published, showcasing techniques such as NMR spectroscopy for structural confirmation and elucidation of reaction pathways .
Mechanism of Action
The mechanism of action of 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Triazole Derivatives with Sulfanyl Substituents
Compound A ():
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione derivatives (X = H, Cl, Br).
- Key Differences :
- Substituents at position 4 include halogens (Cl, Br) or hydrogen, lacking the trifluoromethyl group.
- Sulfonyl groups instead of alkyl-sulfanyl chains.
- Impact :
Compound B ():
- Structure : 4-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide.
- Key Differences :
- Benzyl and fluorophenyl groups at positions 4 and 5, respectively.
- Fluorine substituent offers weaker electron-withdrawing effects than trifluoromethyl.
- Impact: Lower logP (hydrophobicity) compared to the target compound.
Triazole Derivatives with Heterocyclic Modifications
Compound C ():
- Structure: N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide.
- Key Differences :
- Incorporates a thiadiazole ring in the sulfanyl chain.
- Nitrophenyl group at position 4 (strong electron-withdrawing).
- Thiadiazole introduces additional hydrogen-bonding sites, unlike the target’s phenylethyl chain .
Compound D ():
- Structure : N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide.
- Key Differences :
- Pyrazole and thiophene moieties in the sulfanyl chain.
- Phenylethyl group at position 3.
- Higher molecular weight may reduce bioavailability compared to the target .
Functional Group Variations in Sulfanyl Chains
Compound E ():
- Structure: N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide.
- Key Differences: Hydroxyamino group in the sulfanyl chain. Benzyl substituent at position 4.
- Increased polarity may improve solubility but reduce membrane permeability compared to the target .
Physicochemical and Bioactive Properties
Physicochemical Comparison
| Property | Target Compound | Compound A (X = Cl) | Compound C |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~480 g/mol | ~580 g/mol |
| logP | ~4.2 (estimated) | ~3.5 | ~3.8 |
| Solubility | Low (lipophilic) | Moderate | Low (heterocyclic bulk) |
Bioactivity Insights
- Target Compound : The trifluoromethyl group and phenylethyl-sulfanyl chain likely enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets).
- Compound A : Halogen substituents (Cl, Br) show moderate antimicrobial activity but lower potency than trifluoromethyl analogs .
- Compound C : Nitro and thiadiazole groups may improve antibacterial activity but increase toxicity risks .
Challenges :
- Introduction of the trifluoromethyl group requires specialized reagents (e.g., Ruppert-Prakash reagent).
- Steric hindrance at the triazole core may slow reaction kinetics.
Structure-Activity Relationship (SAR) Trends
- Position 4 : Trifluoromethyl > halogens (Cl, Br) > nitro in enhancing lipophilicity and target affinity.
- Sulfanyl Chain : Phenylethyl groups improve π-π stacking vs. heterocycles (thiadiazole, pyrazole) that add polarity.
- Benzamide Substituents: 4-Methoxy enhances solubility compared to non-polar groups (e.g., methyl) .
Biological Activity
The compound 4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse scientific sources, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazole ring , a sulfanyl group , and a methoxybenzamide moiety . The synthesis typically involves:
- Formation of the Triazole Ring : Synthesized via cyclization reactions involving hydrazine derivatives.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Amide Bond Formation : Final assembly using coupling reagents like EDCI or DCC.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, in vitro studies showed that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| PC-3 | 12.19 ± 0.25 |
The compound's mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. In particular, it demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| S. aureus | 0.015 |
| E. coli | 0.025 |
These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or function .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicated that it could significantly reduce pro-inflammatory cytokines in vitro, which are crucial mediators in inflammatory responses. The potential mechanism includes the inhibition of COX enzymes, which are key targets in inflammation pathways .
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in vivo:
- Tumor Growth Suppression : In animal models, administration of the compound resulted in a marked reduction in tumor size compared to control groups.
- Toxicity Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited minimal toxicity, making it a viable candidate for further development .
Q & A
Basic: What synthetic strategies are recommended for constructing the triazole core in this compound?
The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carboxylic acids or nitriles under controlled conditions. For example, details a method where 4-amino-1,2,4-triazole derivatives are condensed with substituted benzaldehydes in absolute ethanol under reflux, followed by solvent removal and filtration . To ensure regioselectivity, use acetic acid as a catalyst to favor the formation of the 1,2,4-triazole isomer over 1,3,4-variants. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical due to potential side products.
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural validation?
Discrepancies between experimental NMR data and Density Functional Theory (DFT)-predicted shifts often arise from solvent effects, conformational flexibility, or intermolecular interactions. For example, highlights studies where X-ray crystallography and DFT calculations were combined to validate triazole derivatives . To address contradictions:
- Perform solvent correction in computational models (e.g., using the IEFPCM solvation model).
- Compare experimental IR spectra with DFT vibrational frequency analyses to confirm functional groups .
- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations.
Basic: What spectroscopic techniques are essential for characterizing the trifluoromethylphenyl moiety?
Key methods include:
- 19F NMR : To confirm the presence and chemical environment of the trifluoromethyl group (δ ~ -60 to -65 ppm for CF3) .
- IR Spectroscopy : The C-F stretching vibration appears near 1100–1250 cm⁻¹ .
- X-ray Crystallography : Resolves spatial orientation of the CF3 group relative to the triazole ring, as demonstrated in for similar triazole derivatives .
Advanced: How can reaction conditions be optimized to mitigate sulfur-containing byproducts during sulfanyl group introduction?
The sulfanyl (-S-) linker is prone to oxidation or disulfide formation. suggests using inert atmospheres (N2/Ar) and anhydrous solvents (e.g., acetonitrile) to prevent oxidation . For controlled thiolation:
- Employ trichloroisocyanuric acid (TCICA) as a mild oxidizing agent to stabilize intermediates.
- Monitor reaction progress via TLC with UV visualization (254 nm) for sulfur-containing species.
- Use sodium pivalate to scavenge acidic byproducts and improve yield .
Basic: What in vitro assays are suitable for preliminary evaluation of antibacterial activity?
Given the structural similarity to compounds targeting bacterial enzymes (e.g., acps-pptase in ), consider:
- Microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition assays using purified acps-pptase to measure IC50 values, with ATP depletion as a readout .
Advanced: How can structure-activity relationships (SAR) be explored for the methoxybenzamide moiety?
To assess the role of the methoxy group:
- Synthesize analogs with varying substituents (e.g., -OCH3 → -OCF3, -OH) using the general procedure in .
- Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes like acps-pptase .
- Correlate logP values (HPLC-derived) with antibacterial efficacy to evaluate hydrophobicity effects.
Basic: What purification methods are recommended for isolating the final compound?
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Prep-HPLC : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate polar byproducts .
- Flash Chromatography : Optimize solvent ratios (e.g., ethyl acetate:hexane = 3:7) based on TLC Rf values.
Advanced: How can experimental design (DoE) improve yield in multi-step syntheses?
highlights flow chemistry and DoE for optimizing reaction parameters . For this compound:
- Use a Plackett-Burman design to screen critical variables (temperature, solvent ratio, catalyst loading).
- Apply response surface methodology (RSM) to identify optimal conditions for low-yield steps (e.g., triazole cyclization).
- Implement continuous-flow systems to enhance reproducibility in scale-up.
Basic: What computational tools are used to predict logP and solubility?
- Software : ChemAxon’s MarvinSuite or ACD/Labs for logP calculations.
- QSAR Models : Train models using datasets from PubChem (e.g., ) to estimate aqueous solubility .
Advanced: How can researchers address batch-to-batch variability in biological activity?
- Analytical Rigor : Mandate LC-MS purity >95% and 1H/13C NMR consistency across batches .
- Bioassay Standardization : Include positive controls (e.g., ciprofloxacin) in every assay plate .
- Stability Studies : Monitor compound degradation under storage conditions (e.g., -20°C vs. 4°C) via accelerated stability testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
